Cas no 698981-81-6 (2-methyl-5-(1-piperazinyl)quinoline)
698981-81-6 structure
Product Name:2-methyl-5-(1-piperazinyl)quinoline
Número CAS:698981-81-6
MF:C14H17N3
Megavatios:227.304882764816
CID:1739909
PubChem ID:49851901
Update Time:2025-04-21
2-methyl-5-(1-piperazinyl)quinoline Propiedades químicas y físicas
Nombre e identificación
-
- 2-methyl-5-(1-piperazinyl)quinoline
- 2-methyl-5-(1-methyl-pyrrolidin-2-yl)-pyridine
- ACMC-20m4l9
- 2-methyl-5-piperazin-1-yl-quinoline
- AG-D-08534
- 5-piperazine-2-methylquinoline
- Pyridine,2-methyl-5-(1-methyl-2-pyrrolidinyl)-
- 3-METHYL-6-(1-METHYL-2-PYRROLIDINYL)PYRIDINE
- 2-methyl-5-piperazin-1-ylquinoline
- CTK3J9880
- KB-236618
- (S)-6-Methylnicotine
- 2-Me-5-(1-piperazinyl)quinoline
- Pyridine,2-methyl-5-(1-methyl-2-pyrrolidinyl)-, (?A'A A'A currency)-
- 2-methyl-5-(1-methyl-pyrrolidin-2-yl)-pyridine; ACMC-20m4l9; 2-methyl-5-piperazin-1-yl-quinoline; AG-D-08534; 5-piperazine-2-methylquinoline; Pyridine,2-methyl-5-(1-methyl-2-pyrrolidinyl)-; 3-METHYL-6-(1-METHYL-2-PYRROLIDINYL)PYRIDINE; 2-methyl-5-piperazin-1-ylquinoline; CTK3J9880; KB-236618; (S)-6-Methylnicotine; 2-Me-5-(1-piperazinyl)quinoline; 101540-79-8; Pyridine,2-methyl-5-(1-methyl-2-pyrrolidinyl)-, (?A'A A'A currency)-;
- SCHEMBL428165
- 698981-81-6
- PZNAAXFCMFHGNR-UHFFFAOYSA-N
- DB-217484
-
- Renchi: 1S/C14H17N3/c1-11-5-6-12-13(16-11)3-2-4-14(12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3
- Clave inchi: PZNAAXFCMFHGNR-UHFFFAOYSA-N
- Sonrisas: N1(C2=CC=CC3C2=CC=C(C)N=3)CCNCC1
Atributos calculados
- Calidad precisa: 227.14241
- Masa isotópica única: 227.142247555g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 1
- Complejidad: 250
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.1
- Superficie del Polo topológico: 28.2Ų
Propiedades experimentales
- PSA: 28.16
2-methyl-5-(1-piperazinyl)quinoline Literatura relevante
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
698981-81-6 (2-methyl-5-(1-piperazinyl)quinoline) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote